![molecular formula C23H36N4O3 B1240732 N-{3-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-propyl}-2-(2-oxo-piperidin-1-yl)-acetamide](/img/structure/B1240732.png)
N-{3-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-propyl}-2-(2-oxo-piperidin-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-69736 is a small molecule drug developed by R.W. Johnson Pharmaceutical Research Institute. It is an alpha-1a adrenergic receptor antagonist, primarily investigated for its potential in treating urogenital diseases, particularly benign prostatic hyperplasia .
Preparation Methods
The synthesis of RWJ-69736 involves multiple steps, including the formation of aryl piperazine compounds. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves the use of standard organic synthesis techniques, including nucleophilic substitution and amide bond formation .
Chemical Reactions Analysis
RWJ-69736 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying alpha-1a adrenergic receptor antagonists.
Biology: It is used in research to understand the role of alpha-1a adrenergic receptors in physiological processes.
Medicine: It has been investigated for its potential to treat benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland.
Mechanism of Action
RWJ-69736 exerts its effects by selectively binding to and antagonizing alpha-1a adrenergic receptors. This action inhibits the receptor’s normal function, leading to relaxation of smooth muscle in the prostate and bladder neck. This mechanism is beneficial in reducing the symptoms of benign prostatic hyperplasia, such as urinary retention and difficulty in urination .
Comparison with Similar Compounds
RWJ-69736 is compared with other alpha-1a adrenergic receptor antagonists, such as tamsulosin, RWJ-38063, RWJ-68141, and RWJ-68157. These compounds share similar mechanisms of action but differ in their selectivity and potency. RWJ-69736 has shown higher selectivity for alpha-1a adrenergic receptors compared to tamsulosin, making it potentially more effective with fewer side effects .
Similar Compounds
- Tamsulosin
- RWJ-38063
- RWJ-68141
- RWJ-68157
Properties
Molecular Formula |
C23H36N4O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-(2-oxopiperidin-1-yl)-N-[3-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C23H36N4O3/c1-19(2)30-21-9-4-3-8-20(21)26-16-14-25(15-17-26)12-7-11-24-22(28)18-27-13-6-5-10-23(27)29/h3-4,8-9,19H,5-7,10-18H2,1-2H3,(H,24,28) |
InChI Key |
STMYXSKGGILJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCCNC(=O)CN3CCCCC3=O |
Synonyms |
RWJ 69736 RWJ-69736 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)


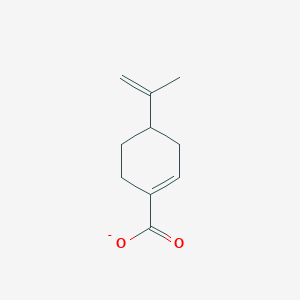
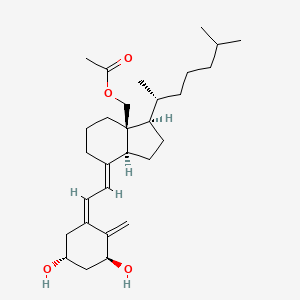

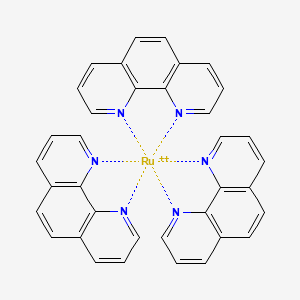
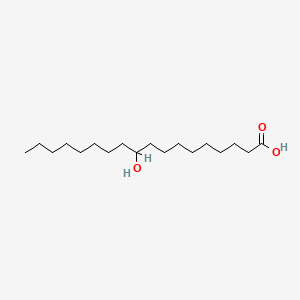
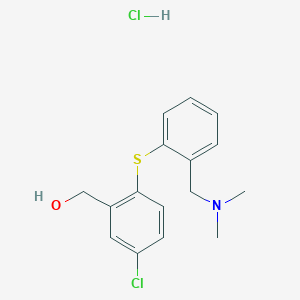

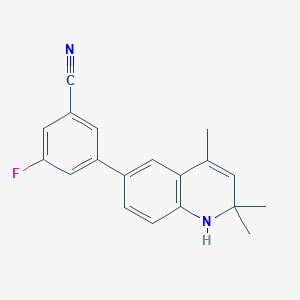
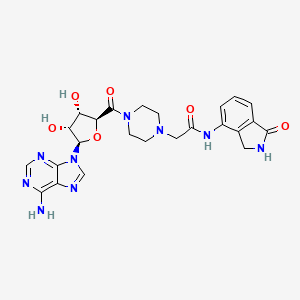
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
